Product packaging for 3-Ethyl-1-methyl-5-phenyl-1H-pyrazole(Cat. No.:CAS No. 61592-31-2)

3-Ethyl-1-methyl-5-phenyl-1H-pyrazole

Cat. No.: B12885633
CAS No.: 61592-31-2
M. Wt: 186.25 g/mol
InChI Key: SUDORTRLZQGIAN-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Chemistry and Structural Characteristics

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms within the ring. The parent compound, pyrazole, has the chemical formula C₃H₄N₂. The presence of the nitrogen atoms imparts basicity to the molecule, while the aromatic ring structure provides stability.

The pyrazole ring is a planar system with delocalized π-electrons, which contributes to its aromatic character. This aromaticity is a key feature, influencing its reactivity and physical properties. The general structure of a pyrazole allows for substitution at various positions on the ring, leading to a vast array of derivatives with diverse properties. One of the most common methods for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, often in the presence of an acid catalyst. rsc.orgjk-sci.comslideshare.net The regioselectivity of this reaction, which determines the final position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the reactants. rsc.org

Importance of Substituted Pyrazoles in Chemical Research

The versatility of the pyrazole scaffold has made it a "privileged structure" in medicinal chemistry and agrochemical research. jocpr.com By modifying the substituents on the pyrazole ring, chemists can fine-tune the biological activity and physical properties of the resulting compounds. Substituted pyrazoles have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. jocpr.comnih.gov For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257) contains a pyrazole core.

Beyond pharmaceuticals, substituted pyrazoles are utilized in the development of herbicides and insecticides. jocpr.com Their diverse applications also extend to materials science, where they are investigated for use as dyes and fluorescent agents. The ability to create a large library of substituted pyrazoles through various synthetic methods makes them an attractive platform for discovering new molecules with desired functionalities. thieme-connect.comresearchgate.net

Rationale for Comprehensive Study of 3-Ethyl-1-methyl-5-phenyl-1H-pyrazole

The specific pyrazole derivative, this compound, is a subject of interest due to the unique combination of its substituents. The presence of an ethyl group at the 3-position, a methyl group on one of the nitrogen atoms (N1), and a phenyl group at the 5-position creates a distinct chemical entity with potentially novel properties.

A comprehensive study of this compound is warranted to elucidate its specific chemical and physical characteristics, which are currently not extensively documented in publicly available literature. Understanding its synthesis, reactivity, and spectroscopic profile is crucial for exploring its potential applications. For example, its structural similarity to other biologically active pyrazoles suggests it could be a candidate for screening in various pharmacological assays. Furthermore, detailed characterization would contribute valuable data to the broader understanding of structure-activity relationships within the pyrazole class. The regioselective synthesis of this specific isomer, likely via the reaction of a 1,3-diketone such as 1-phenyl-1-butanone with methylhydrazine, presents a point of academic interest in controlling reaction outcomes. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B12885633 3-Ethyl-1-methyl-5-phenyl-1H-pyrazole CAS No. 61592-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61592-31-2

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-ethyl-1-methyl-5-phenylpyrazole

InChI

InChI=1S/C12H14N2/c1-3-11-9-12(14(2)13-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

SUDORTRLZQGIAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C2=CC=CC=C2)C

Origin of Product

United States

Synthetic Routes and Methodological Advancements for 3 Ethyl 1 Methyl 5 Phenyl 1h Pyrazole

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole core can be achieved through various synthetic pathways, ranging from traditional condensation reactions to modern multicomponent and cycloaddition strategies. These methods offer different advantages concerning regioselectivity, substrate scope, and reaction efficiency.

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring. youtube.comslideshare.net The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) or its derivatives. jk-sci.com For the specific synthesis of 3-Ethyl-1-methyl-5-phenyl-1H-pyrazole, the Knorr reaction would utilize 1-phenylpentane-1,3-dione (B1605474) and methylhydrazine as the key starting materials.

The mechanism proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.comyoutube.com A critical challenge in the synthesis of asymmetrically substituted pyrazoles via this method is the control of regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl (like 1-phenylpentane-1,3-dione) and a substituted hydrazine (like methylhydrazine) can theoretically produce two different regioisomers.

The regiochemical outcome is influenced by the differing reactivity of the two carbonyl groups. Typically, the more electrophilic carbonyl carbon is attacked first by the more nucleophilic nitrogen atom of the hydrazine. In the case of methylhydrazine, the NH2 group is more nucleophilic than the N(H)CH3 group. For 1-phenylpentane-1,3-dione, the carbonyl adjacent to the phenyl group is generally less reactive than the carbonyl adjacent to the ethyl group due to steric hindrance and electronic effects. This directs the initial condensation to form an intermediate that preferentially leads to the 1-methyl-5-phenyl isomer. Adaptations of the Knorr synthesis often involve careful control of reaction conditions (e.g., pH, temperature, and solvent) to favor the formation of the desired regioisomer. researchgate.netias.ac.in

Reactant 1Reactant 2Key FeaturePotential Product(s)Ref
1,3-Dicarbonyl CompoundHydrazine/Substituted HydrazineCyclocondensationSubstituted Pyrazole(s) jk-sci.com
1-Phenylpentane-1,3-dioneMethylhydrazineRegioselectivity ChallengeThis compound & 5-Ethyl-1-methyl-3-phenyl-1H-pyrazole nih.gov
Ethyl Acetoacetate (B1235776)Phenylhydrazine (B124118)Well-studied model reaction3-Methyl-1-phenyl-5-pyrazolone ias.ac.inorientjchem.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, have emerged as powerful tools in modern organic synthesis. mdpi.com They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity, making them highly suitable for creating libraries of substituted pyrazoles. beilstein-journals.orgresearchgate.net

One-pot syntheses are a hallmark of MCRs and are designed to minimize purification steps and reduce waste. jocpr.com A common one-pot strategy for 1,3,5-trisubstituted pyrazoles involves the condensation of a ketone, an aldehyde, and a hydrazine. thieme-connect.com To synthesize this compound, this could involve the reaction of propiophenone, benzaldehyde (B42025), and methylhydrazine. The reaction typically proceeds through the in-situ formation of an α,β-unsaturated ketone (a chalcone (B49325) intermediate from the ketone and aldehyde), which then undergoes cyclocondensation with the hydrazine. thieme-connect.com Subsequent oxidation of the initially formed pyrazoline intermediate, which can often be accomplished in the same pot using an oxidizing agent like bromine or simply air/oxygen in a suitable solvent like DMSO, affords the final aromatic pyrazole. thieme-connect.com

No.ReactantsCatalyst/ConditionsProduct TypeRef
1Ketone, Aldehyde, HydrazineMild conditions, then oxidation (e.g., Br2 or O2/DMSO)3,4,5-Trisubstituted Pyrazoles thieme-connect.com
2Aldehyde, Malononitrile, β-Ketoester, HydrazineVarious catalysts (e.g., piperidine, nano-catalysts)Pyranopyrazoles nih.gov
3Phenyl Hydrazines, Nitroolefins, BenzaldehydesImmobilized Lipase (TLL@MMI)1,3,5-Trisubstituted Pyrazoles acs.org

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govjetir.org These approaches focus on the use of environmentally benign solvents, renewable resources, and energy-efficient techniques. researchgate.netijsdr.org For pyrazole synthesis, significant progress has been made using water as a green solvent, which is both safe and abundant. ijsrch.com Catalyst-free multicomponent reactions in water, sometimes facilitated by ultrasonic irradiation, have been developed for the synthesis of pyrazole derivatives in excellent yields. nih.govnih.gov The use of natural and recyclable catalysts, such as lemon peel powder or magnetically retrievable nano-organocatalysts, further enhances the sustainability of these methods. jk-sci.comijsrch.com Microwave-assisted synthesis has also been shown to be an effective green approach, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net

ApproachKey FeatureExampleRef
Green SolventsUse of water or ethanol (B145695) instead of hazardous organic solvents.One-pot synthesis of N-phenyl pyrazoles in aqueous medium. ijsrch.com
Natural CatalystsEmploying biodegradable and readily available catalysts.Lemon peel powder as a catalyst for pyrazole synthesis under ultrasonication. ijsrch.com
Energy EfficiencyUse of microwave or ultrasound to reduce reaction time and energy consumption.Microwave-assisted four-component synthesis of pyrano[2,3-c]pyrazoles. nih.gov
Catalyst-FreeReactions proceed without a catalyst, simplifying workup and reducing waste.Catalyst-free synthesis of pyrazole derivatives in water. nih.gov

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing five-membered heterocyclic rings, including pyrazoles. beilstein-journals.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkyne or an alkene. acs.orgnih.gov

A prominent application of this strategy for pyrazole synthesis involves the reaction of nitrilimines with alkynes. Nitrilimines are transient 1,3-dipoles that are typically generated in situ from the corresponding N-tosylhydrazones or α-halohydrazones upon treatment with a base. acs.orgorganic-chemistry.org To form this compound, the reaction would involve a nitrilimine derived from benzaldehyde methylhydrazone and its cycloaddition with an alkyne dipolarophile, such as 1-butyne. The reaction is often highly regioselective, providing a single pyrazole isomer in high yield. organic-chemistry.org This transition-metal-free approach is valued for its efficiency and functional group tolerance, allowing for the synthesis of a wide array of polysubstituted pyrazoles. acs.orgnih.gov

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

[3+2] Annulation Methodologies

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, represents a powerful and convergent approach for constructing the pyrazole ring. ewha.ac.kr This method involves the reaction of a 1,3-dipole with a dipolarophile.

One common strategy involves the reaction of diazo compounds with alkynes. For the synthesis of a 3,5-disubstituted pyrazole, a diazoalkane can react with a terminal alkyne. For instance, the reaction of diazomethane (B1218177) derivatives with terminal alkynes can regioselectively yield 3,5-disubstituted pyrazoles. mdpi.com Another variation employs sydnones, which are stable 1,3-dipolar mesoionic compounds, reacting with alkynes to form pyrazoles after the extrusion of carbon dioxide. A study demonstrated the cycloaddition between a sydnone (B8496669) and an alkyne, resulting in a mixture of regioisomeric pyrazoles. nih.gov

Another relevant [3+2] annulation approach is the reaction of chalcone-type compounds with hydrazines. For example, thiophene-pyrazole hybrids have been synthesized through the reaction of a chalcone with phenyl hydrazine hydrochloride, proceeding via a 3+2 annulation mechanism. nih.gov Similarly, a one-pot reaction involving terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines can produce 3,5-disubstituted pyrazoles with high regioselectivity. mdpi.comnih.gov

Regioselective Synthesis of this compound

A primary challenge in the synthesis of asymmetrically substituted pyrazoles such as this compound is controlling the regioselectivity. This pertains to both the initial cyclization to place the correct substituents at the C3 and C5 positions and the subsequent N-alkylation to ensure the methyl group is on the N1 position.

The most common route to the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For the target molecule, this would involve the reaction of 1-phenylpentane-1,3-dione with methylhydrazine. This reaction, however, can lead to two regioisomeric products: this compound and 1,5-diethyl-3-phenyl-1H-pyrazole, or 5-ethyl-1-methyl-3-phenyl-1H-pyrazole. The nucleophilicity of the nitrogen atoms in methylhydrazine and the electrophilicity of the carbonyl carbons in the diketone dictate the outcome. mdpi.com

Control of Regiochemistry in N-Alkylation (N1/N2 Selectivity)

When starting with a pre-formed 3-ethyl-5-phenyl-1H-pyrazole, the subsequent methylation must be controlled to selectively yield the N1-methylated product over the N2-methylated isomer. The regioselectivity of N-alkylation is a well-studied area, with outcomes often governed by steric and electronic factors, as well as reaction conditions. researchgate.netacs.org

A systematic study on the N-substitution of 3-substituted pyrazoles found that using a potassium carbonate base in a DMSO solvent system allows for the regioselective N1-alkylation. acs.org This selectivity is often attributed to steric hindrance, where the bulkier substituent at the C3 position directs the incoming alkyl group to the less hindered N1 nitrogen. DFT calculations have been used to justify this regioselectivity. acs.org

In another approach, a catalyst-free Michael reaction was developed for highly regioselective N1-alkylation of pyrazoles, achieving N1/N2 selectivity greater than 99.9:1. semanticscholar.orgacs.orgnih.gov This method's success highlights that under specific conditions, inherent electronic and steric properties of the pyrazole ring can be exploited to achieve high selectivity without the need for a catalyst. researchgate.net

MethodConditionsSelectivity (N1/N2)Reference
Base-mediated AlkylationK₂CO₃, DMSOHigh N1 selectivity acs.org
Michael ReactionCatalyst-free>99.9:1 semanticscholar.orgacs.orgnih.gov

Influence of Starting Materials and Reaction Conditions on Regioselectivity

The regiochemical outcome of the initial pyrazole ring formation is highly dependent on the starting materials and the conditions employed. The reaction of an unsymmetrical 1,3-diketone (like 1-phenylpentane-1,3-dione) with methylhydrazine is a classic example where regioselectivity is a concern. acs.org

The nature of the solvent plays a crucial role. Research has shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. acs.org Similarly, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) have been found to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.orgnih.gov The addition of an acid, such as aqueous HCl, can further accelerate the dehydration steps and improve yields. organic-chemistry.orgnih.gov

The nature of the hydrazine component also dictates the regiochemistry. A study using trichloromethyl enones as starting materials found that arylhydrazine hydrochlorides led to the 1,3-regioisomer, while the corresponding free hydrazine base exclusively produced the 1,5-regioisomer. acs.org This highlights the subtle yet powerful influence of the reactant's form on the reaction pathway. When using methylhydrazine, the more nucleophilic nitrogen atom (the one bearing the methyl group) typically attacks the more electrophilic carbonyl group of the diketone first, influencing the final arrangement of substituents. mdpi.com

Starting MaterialsSolventConditionsPredominant RegioisomerReference
1,3-Diketone + MethylhydrazineEthanolConventionalMixture of regioisomers acs.org
1,3-Diketone + Methylhydrazine2,2,2-Trifluoroethanol (TFE)RefluxHigh regioselectivity acs.org
1,3-Diketone + ArylhydrazineN,N-Dimethylacetamide (DMAc)Room Temperature, HCl (cat.)High regioselectivity (>98:2) organic-chemistry.orgnih.gov
Trichloromethyl enone + Arylhydrazine HClMethanolReflux1,3-regioisomer acs.org
Trichloromethyl enone + Arylhydrazine (free base)MethanolReflux1,5-regioisomer acs.org

Catalytic Strategies in the Synthesis of this compound

Catalysis offers pathways to milder reaction conditions, improved yields, and enhanced selectivity in pyrazole synthesis. Both homogeneous and heterogeneous catalysts have been successfully employed.

Transition Metal-Catalyzed Pyrazole Formation

Transition metals are widely used to catalyze various steps in pyrazole synthesis, including cyclization and cross-coupling reactions.

Silver Catalysis: A silver-catalyzed reaction between trifluoromethylated ynones and aryl/alkyl hydrazines using AgOTf (1 mol%) as the catalyst has been shown to be highly efficient and regioselective, affording 3-CF₃-pyrazoles in excellent yields (up to 99%). mdpi.com

Copper Catalysis: Copper triflate ([Cu(OTf)₂]) has been used as a catalyst in the condensation reaction of an α,β-ethylenic ketone with a hydrazine derivative, followed by in situ oxidation to yield the corresponding 1,3,5-trisubstituted pyrazole. mdpi.com

Rhodium Catalysis: A [Cp*RhCl₂]₂-catalyzed formal [5+1] cyclization of 3-vinylindoles with diazo compounds has been developed, showcasing the utility of rhodium in constructing complex heterocyclic systems. acs.org

Palladium Catalysis: While often used for cross-coupling reactions to functionalize a pre-existing pyrazole ring, palladium catalysts can also be involved in cyclization pathways. Suzuki-Miyaura cross-coupling reactions, for instance, have been used to introduce aryl groups (like the phenyl group at C5) onto the pyrazole scaffold. rsc.org

Heterogeneous Catalysis in Sustainable Pyrazole Synthesis

In line with the principles of green chemistry, the development of heterogeneous catalysts for pyrazole synthesis is a significant area of research. mdpi.com These catalysts are easily separated from the reaction mixture and can often be recycled and reused, reducing waste and cost. mdpi.com

Nano-ZnO: Nano-zinc oxide has been demonstrated as an efficient heterogeneous catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol from the condensation of ethyl acetoacetate and phenylhydrazine, achieving a 95% yield. nih.gov

Copper Ferrite (CuFe₂O₄) Magnetic Nanoparticles: These nanoparticles have been utilized as recyclable heterogeneous catalysts in multi-component reactions to synthesize pyrazole derivatives under solvent-free conditions, allowing for easy magnetic separation and reuse for several cycles with minimal loss of activity. dntb.gov.ua

Chitosan (B1678972): As a biodegradable and readily available biopolymer, chitosan has been employed as a green heterogeneous basic catalyst for the synthesis of fused pyrazole systems. scirp.org

Metal-Organic Frameworks (MOFs): The chromium-based MOF, MIL-101(Cr), has been used as an efficient and reusable heterogeneous catalyst for the one-pot, three-component synthesis of substituted imidazoles, a related azole family. This demonstrates the potential of MOFs as highly active catalysts for heterocycle synthesis under solvent-free conditions. mdpi.com Another example is a novel heterogeneous catalyst comprising a Schiff base coordinated Cu(II) on magnetic nanoparticles, used for the synthesis of tetrazoles, highlighting the versatility of such catalytic systems. nih.gov

CatalystTypeReactionAdvantagesReference
Nano-ZnOHeterogeneousCondensationHigh yield (95%) nih.gov
CuFe₂O₄ NanoparticlesHeterogeneous, MagneticMulti-component synthesisRecyclable, solvent-free dntb.gov.ua
ChitosanHeterogeneous, BiopolymerCondensationGreen, biodegradable scirp.org
MIL-101(Cr)Heterogeneous, MOFMulti-component synthesisReusable, high activity, solvent-free mdpi.com

Catalyst-Free and Environmentally Benign Synthetic Pathways

The development of synthetic protocols that align with the principles of green chemistry is a paramount goal in modern organic synthesis. For pyrazole derivatives, this has led to the exploration of methods that eliminate the need for catalysts and utilize environmentally safe solvents or solvent-free conditions. researchgate.net These approaches not only reduce the environmental impact but also simplify product purification by obviating the need to remove residual catalyst.

A prominent green methodology involves the direct condensation of a 1,3-dicarbonyl compound with a hydrazine derivative without a catalyst. ias.ac.in For the synthesis of this compound, this would involve the reaction of 1-phenylpentane-1,3-dione with methylhydrazine. Solvent-free reactions are particularly advantageous, often requiring only the mixing and heating of reactants. This method has been successfully applied to produce quantitative yields of related pyrazolone (B3327878) structures, such as 1-phenyl-3-methyl-5-pyrazolone (Edaravone), by reacting phenylhydrazine with ethyl acetoacetate. ias.ac.in The reaction proceeds efficiently, is scalable, and the absence of solvent minimizes waste and potential environmental contamination. ias.ac.in

Another environmentally benign approach is the use of water as a reaction medium. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Catalyst-free, one-pot, multi-component reactions in water have been developed for the synthesis of various pyrazole-based compounds, demonstrating the feasibility of this medium for constructing the pyrazole core. researchgate.net Such protocols often proceed at room or slightly elevated temperatures, further enhancing their green credentials by reducing energy consumption. researchgate.net The high yields and simple work-up procedures associated with these aqueous methods make them attractive alternatives to traditional syntheses that rely on volatile and often toxic organic solvents. researchgate.netresearchgate.net

Table 1: Comparison of Environmentally Benign Synthetic Conditions for Pyrazole Synthesis

Feature Solvent-Free Synthesis Aqueous Synthesis
Principle Reactants are mixed directly without any solvent medium. ias.ac.in Water is used as the reaction solvent. researchgate.net
Key Reactants 1,3-Dicarbonyl Compound & Hydrazine Derivative. ias.ac.in 1,3-Dicarbonyl Compound & Hydrazine Derivative. researchgate.net
Catalyst Typically catalyst-free. ias.ac.in Typically catalyst-free. researchgate.net
Advantages - Reduced waste- No solvent to remove- Often high purity of crude product- Scalable ias.ac.in - Non-toxic and non-flammable- Inexpensive- Simplified work-up researchgate.net

| Typical Conditions | Heating of neat reactants. ias.ac.in | Stirring in water at room or elevated temperature. |

Mechanistic Investigations of Pyrazole Ring Formation Applied to the Chemical Compound

The formation of the pyrazole ring, most commonly through the Knorr pyrazole synthesis, involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. jk-sci.comyoutube.com The synthesis of this compound from 1-phenylpentane-1,3-dione and methylhydrazine follows this classical pathway, the mechanism of which has been subject to detailed investigation.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on a carbonyl carbon of 1-phenylpentane-1,3-dione. This initial step is a condensation reaction that results in the formation of a hydrazone intermediate, with the elimination of a water molecule. ias.ac.in Given that methylhydrazine is an unsymmetrical reagent, the initial attack can lead to different regioisomers. However, the subsequent steps dictate the final structure.

Following the formation of the initial hydrazone, the molecule undergoes cyclization. The second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the remaining carbonyl group. ias.ac.inresearchgate.net This key step forms the five-membered ring characteristic of the pyrazole core, yielding a non-aromatic cyclic intermediate, often a dihydroxypyrazolidine or a pyrazolin-5-one tautomer depending on the exact pathway and reaction conditions. researchgate.net

The final step in the sequence is dehydration. The cyclic intermediate eliminates a molecule of water to establish the double bonds within the ring, leading to the formation of the stable, aromatic pyrazole system. researchgate.net Semi-empirical calculations have suggested that the dehydration of the intermediate dihydroxypyrazolidines is the kinetically controlled step that ultimately determines which isomer is formed. researchgate.net The entire process is a cascade of condensation, cyclization, and dehydration steps that efficiently transforms simple acyclic precursors into the final aromatic heterocyclic product. ias.ac.inyoutube.com

Table 2: Mechanistic Steps for the Formation of this compound

Step Description Intermediate/Product
1. Initial Condensation Nucleophilic attack by a nitrogen of methylhydrazine on a carbonyl group of 1-phenylpentane-1,3-dione. Hydrazone
2. Intramolecular Cyclization The second nitrogen atom attacks the remaining carbonyl carbon, forming the five-membered ring. ias.ac.in Cyclic hemiaminal (e.g., a dihydroxypyrazolidine) researchgate.net

| 3. Dehydration | Elimination of a water molecule from the cyclic intermediate to form the aromatic ring. researchgate.net | this compound |

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 1 Methyl 5 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

¹H NMR spectroscopy would be used to identify all the unique proton environments in the molecule. For 3-Ethyl-1-methyl-5-phenyl-1H-pyrazole, distinct signals would be expected for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the N-methyl group (a singlet), the pyrazole (B372694) ring proton (a singlet), and the protons of the phenyl group (appearing in the aromatic region, typically as multiplets). The chemical shift (δ) of each signal would provide clues about its electronic environment, and the coupling patterns would confirm the connectivity of adjacent protons.

Hypothetical ¹H NMR Data Table

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrazole-H4 ~6.0-6.5 Singlet (s)
Phenyl-H (ortho, meta, para) ~7.2-7.6 Multiplet (m)
N-CH₃ ~3.7-4.0 Singlet (s)
Ethyl -CH₂- ~2.6-2.9 Quartet (q)
Ethyl -CH₃ ~1.2-1.4 Triplet (t)

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy is employed to map the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. This includes the two carbons of the ethyl group, the N-methyl carbon, the three carbons of the pyrazole ring, and the carbons of the phenyl ring. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment. For instance, carbons in the aromatic phenyl and pyrazole rings would appear at lower field (higher ppm) compared to the aliphatic carbons of the ethyl and methyl groups. researchgate.net

Hypothetical ¹³C NMR Data Table

Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C3, C5 ~140-155
Pyrazole C4 ~105-110
Phenyl C (quaternary) ~130-135
Phenyl CH ~125-130
N-CH₃ ~35-40
Ethyl -CH₂- ~20-25
Ethyl -CH₃ ~12-16

Note: This table is predictive and not based on experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, for example, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl group. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. rsc.org This technique would be vital to confirm the placement of the substituents on the pyrazole ring, for example, by showing a correlation between the N-methyl protons and the C5 and C4 carbons of the pyrazole ring, and between the ethyl group protons and the C3 and C4 carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic phenyl ring and aliphatic ethyl/methyl groups, C=C and C=N stretching vibrations from the aromatic rings, and various bending vibrations that form a unique "fingerprint" for the compound. derpharmachemica.commdpi.com

Hypothetical IR Data Table

Wavenumber (cm⁻¹) Assignment
3100-3000 Aromatic C-H stretch
2980-2850 Aliphatic C-H stretch
~1600, ~1500 C=C Aromatic ring stretch
~1550 C=N Pyrazole ring stretch
1450-1350 C-H Bending

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high accuracy, which enables the determination of the exact molecular formula. rsc.org For C₁₂H₁₄N₂, the expected monoisotopic mass would be approximately 186.1157. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The spectrum of this compound would be characterized by absorption maxima (λ_max) associated with π→π* transitions within the conjugated system formed by the phenyl and pyrazole rings. The position and intensity of these absorptions provide information about the extent of conjugation and the electronic nature of the molecule. nist.gov

Theoretical and Computational Investigations of 3 Ethyl 1 Methyl 5 Phenyl 1h Pyrazole

Quantum Mechanical Calculations for Electronic and Geometric Properties

Quantum mechanical calculations are a cornerstone for understanding the fundamental properties of a molecule at the atomic level. For 3-Ethyl-1-methyl-5-phenyl-1H-pyrazole, such calculations would provide invaluable insights into its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is frequently applied to heterocyclic compounds to predict a wide range of properties. A comprehensive DFT study on this compound would involve the following analyses, for which specific data is currently unavailable.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels and Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the specific energy values for the HOMO, LUMO, and the resulting energy gap have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. An MEP analysis of this compound would identify the electron-rich and electron-deficient areas, offering insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability arising from these electronic effects. For this compound, NBO analysis would quantify the delocalization of electrons between the pyrazole (B372694) and phenyl rings and analyze the stabilizing interactions involving the methyl and ethyl substituents.

Prediction and Comparison of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for this compound would be instrumental in confirming its structure. These calculated spectra could then be compared with experimental data for validation. However, published computational data for these spectroscopic parameters are not available.

Ab Initio Methods and Semi-Empirical Calculations

Ab initio and semi-empirical methods are foundational in the quantum mechanical study of pyrazole derivatives. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), derive their results directly from theoretical principles without including experimental data. researchgate.net Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has become a go-to method for analyzing the electronic structure of organic molecules, including pyrazole derivatives, due to its favorable balance of accuracy and computational cost. eurasianjournals.comeurasianjournals.com

These methods are commonly paired with Pople-style basis sets, such as 6-311++G(d,p), to provide a detailed description of the electronic distribution within the molecule. nih.govresearchgate.net For a substituted pyrazole like this compound, these calculations can be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, calculations on a range of substituted pyrazoles have been performed to evaluate the effects of different substituents on the molecule's structure and energy. researchgate.net

Table 1: Representative Computational Methods for Pyrazole Analysis

Method Basis Set Common Applications Reference
DFT (B3LYP) 6-311++G(d,p) Geometry optimization, Tautomeric stability, Electronic properties nih.gov
MP2 6-311++G** High-accuracy energy calculations, Substituent effects researchgate.net

Molecular Modeling and Dynamics Simulations for Dynamic Behavior

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to simulate the time-dependent behavior of atoms and molecules. eurasianjournals.com MD simulations provide a detailed view of the dynamic behavior and conformational flexibility of pyrazole derivatives in various environments. eurasianjournals.comeurasianjournals.com

In a typical MD simulation of a pyrazole derivative, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for each atom in the system. eurasianjournals.com This allows researchers to observe conformational changes, study the stability of ligand-protein complexes, and understand intermolecular interactions over time. nih.govresearchgate.net The stability of the simulation can be assessed by monitoring parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions. nih.govresearchgate.net For this compound, MD simulations could reveal the rotational dynamics of the phenyl and ethyl groups and how the molecule interacts with different solvents or biological targets. nih.govresearchgate.net

Theoretical Studies on Tautomerism and Isomerism within Substituted Pyrazoles

Tautomerism is a critical phenomenon in many pyrazole compounds, where a proton can migrate between the two nitrogen atoms of the pyrazole ring (annular prototropic tautomerism). nih.gov This equilibrium can be significantly influenced by the nature and position of substituents on the pyrazole ring. researchgate.netnih.gov

However, in the case of this compound, the presence of a methyl group on the N1 nitrogen atom precludes the possibility of annular prototropic tautomerism. The nitrogen is "fixed," meaning no proton exchange between the ring nitrogens can occur. Theoretical studies for this specific molecule would therefore focus on isomerism rather than tautomerism. For example, computational methods can be employed to compare the relative stability of positional isomers, such as this compound versus 5-Ethyl-1-methyl-3-phenyl-1H-pyrazole.

Computational Prediction of Tautomeric Preferences

For pyrazoles capable of tautomerism, computational methods are crucial for predicting which tautomer is more stable. nih.gov Theoretical calculations have shown that the electronic nature of substituents at the C3 and C5 positions plays a significant role. nih.gov Studies using DFT and ab initio methods have established that electron-donating groups (e.g., -CH3, -NH2, -OH) tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups (e.g., -CHO, -COOH, -NO2) generally stabilize the tautomer with the substituent at the C5 position. researchgate.netnih.gov

In the context of the isomerism of this compound, these principles can be applied. The ethyl group is electron-donating, while the phenyl group can be weakly electron-donating or -withdrawing depending on its interaction with the pyrazole ring. Computational analysis would involve calculating the ground-state energies of the 3-ethyl-5-phenyl and the 3-phenyl-5-ethyl isomers to predict which is thermodynamically more favorable. Experimental studies on 3(5)-phenylpyrazole have shown that the 3-phenyl tautomer is the major form in solution and the one present in the solid state. fu-berlin.de

Investigation of Solvent Effects on Tautomeric Equilibria

The surrounding solvent can have a substantial impact on tautomeric equilibria. mdpi.comcdnsciencepub.com Computational chemistry often models these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM). mdpi.comnih.gov This model treats the solvent as a continuous dielectric medium, which can influence the relative energies of different tautomers or conformers.

Prediction of Reactivity Descriptors and Reaction Pathways

Quantum chemical calculations are widely used to predict the reactivity of molecules. researchgate.net By analyzing the electronic structure, one can identify various reactivity descriptors. Key among these are the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. researchgate.net

Other descriptors derived from DFT calculations, such as the molecular electrostatic potential (MEP), chemical potential, hardness, and electrophilicity index, provide further insights into a molecule's reactive behavior. The MEP map, for instance, visually displays electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, these calculations would help predict its behavior in various chemical reactions, such as electrophilic substitution on the phenyl or pyrazole rings. These theoretical predictions are invaluable for designing synthetic routes and understanding reaction mechanisms. nih.govmdpi.com

Table 2: Calculated Reactivity Descriptors for a Model Pyrazole System

Descriptor Definition Predicted Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap ELUMO - EHOMO Relates to chemical stability; a larger gap implies higher stability and lower reactivity.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom or group to attract electrons.

Chemical Reactivity and Transformations of 3 Ethyl 1 Methyl 5 Phenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle and is generally susceptible to electrophilic aromatic substitution. In 1,3,5-trisubstituted pyrazoles such as 3-Ethyl-1-methyl-5-phenyl-1H-pyrazole, the position of electrophilic attack is predominantly the C-4 position, which is the only unsubstituted carbon on the ring. The combined electron-donating effects of the alkyl groups and the phenyl group, along with the nitrogen atoms, activate this position for substitution.

Common electrophilic aromatic substitution reactions applicable to pyrazoles include nitration, sulfonation, halogenation, and formylation.

ReactionReagentsTypical Product
NitrationHNO₃/H₂SO₄4-Nitro-3-ethyl-1-methyl-5-phenyl-1H-pyrazole
SulfonationFuming H₂SO₄This compound-4-sulfonic acid
BrominationBr₂/Acetic Acid4-Bromo-3-ethyl-1-methyl-5-phenyl-1H-pyrazole
Vilsmeier-Haack FormylationPOCl₃/DMFThis compound-4-carbaldehyde

Detailed research findings indicate that the Vilsmeier-Haack reaction on 1,3-disubstituted pyrazol-5-ones, which are tautomers of hydroxypyrazoles, leads to the formation of 4-formyl derivatives along with chlorination at the 5-position. This highlights the reactivity of the C-4 position in such systems.

Nucleophilic Reactions at the Pyrazole Core

Direct nucleophilic substitution on the pyrazole ring is generally difficult due to its electron-rich nature. However, reactions can occur under specific conditions, often involving prior modification of the ring. Deprotonation at a carbon atom, creating a nucleophilic center, is a viable strategy. In the presence of a very strong base, deprotonation at the C-3 or C-5 position can occur, potentially leading to ring-opening reactions, although the stability of the aromatic pyrazole ring makes this less common for 1,3,5-trisubstituted pyrazoles. pharmaguideline.com The reactivity of the pyrazole ring towards nucleophiles is significantly increased if a good leaving group is present on the ring, for instance, a halogen atom introduced via electrophilic substitution.

N-Functionalization and Alkylation of the Pyrazole Nitrogen Atoms

Since this compound already possesses a methyl group at the N-1 position, further N-functionalization would involve the N-2 nitrogen atom. However, direct alkylation or acylation at N-2 of a pre-existing N-1 substituted pyrazole is not a typical reaction as the N-1 nitrogen is already quaternized. N-functionalization is more relevant to pyrazoles with a free N-H group.

For analogous 3,5-disubstituted pyrazoles that are not N-substituted, N-alkylation is a common reaction and can lead to a mixture of two regioisomers.

In the synthesis of N-substituted pyrazoles, achieving regioselectivity is a key challenge. For a generic 3,5-disubstituted pyrazole, alkylation can occur at either N-1 or N-2. The outcome of the reaction is influenced by both steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent. Generally, bulkier substituents at the C-3 or C-5 position will direct the incoming alkyl group to the less sterically hindered nitrogen atom. The choice of base and solvent can also play a crucial role in controlling the regioselectivity of N-alkylation.

Oxidation and Reduction Pathways of the Chemical Compound

The pyrazole ring is generally stable to oxidation. globalresearchonline.net Strong oxidizing agents like potassium permanganate (KMnO₄) tend to oxidize the alkyl side chains rather than the aromatic ring itself. For this compound, the ethyl group at C-3 could potentially be oxidized to an acetyl group or further to a carboxylic acid group under harsh conditions. The phenyl group and the methyl group on the nitrogen are more resistant to oxidation.

The reduction of the pyrazole ring is also challenging due to its aromatic stability. Catalytic hydrogenation under forcing conditions can lead to the formation of pyrazoline and subsequently pyrazolidine derivatives. The phenyl group attached to the pyrazole ring can be reduced to a cyclohexyl group under specific catalytic conditions, although this typically requires high pressure and temperature.

Reaction TypeReagents and ConditionsPotential Products
Side-chain OxidationKMnO₄, heat3-Acetyl-1-methyl-5-phenyl-1H-pyrazole or 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Ring ReductionH₂/Pd-C, high pressure3-Ethyl-1-methyl-5-phenyl-pyrazolidine
Phenyl Group ReductionH₂/Rh-C, high pressure3-Ethyl-5-cyclohexyl-1-methyl-1H-pyrazole

Ring-Opening and Ring-Closing Transformations Involving the Pyrazole Moiety

The pyrazole ring in this compound is thermodynamically stable. Ring-opening reactions are not common and typically require high energy input or specific reagents that can overcome the aromatic stabilization. For instance, certain pyrazole derivatives can undergo photoinduced ring-opening. mdpi.com In some cases, strong bases can induce ring-opening via deprotonation at C-3. pharmaguideline.com

Conversely, the formation of the 1,3,5-trisubstituted pyrazole ring is a common synthetic transformation. The most prevalent method is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). For the synthesis of this compound, the reaction would involve 1-phenyl-1,3-pentanedione and methylhydrazine. This ring-closing reaction is a robust and widely used method for constructing the pyrazole scaffold.

Derivatization and Synthesis of Fused Heterocyclic Systems Utilizing the Pyrazole Scaffold

This compound can serve as a building block for the synthesis of various fused heterocyclic systems. The reactivity of the pyrazole ring and its substituents allows for further annulation reactions. For example, if a functional group is introduced at the C-4 position, such as a carbonyl or an amino group, it can be utilized for the construction of an adjacent ring.

Common fused heterocyclic systems derived from pyrazoles include:

Pyrazolo[1,5-a]pyrimidines: These can be synthesized from 5-aminopyrazole derivatives by reaction with 1,3-dicarbonyl compounds or their equivalents. researchgate.netnih.gov

Pyrazolo[3,4-b]pyridines: These are often prepared by the condensation of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.commdpi.comresearchgate.net

Pyrazolo[3,4-d]pyrimidines: These can be synthesized from appropriately substituted aminopyrazoles, for instance, by cyclization of 5-amino-4-cyanopyrazoles with formic acid. journalijar.comsemanticscholar.orgresearchgate.netmdpi.com

The general strategy involves introducing a reactive handle on the pyrazole ring, which can then participate in a cyclization reaction to form the new fused ring. For this compound, this would typically require a preliminary functionalization step, such as nitration at C-4 followed by reduction to an amino group, to enable its use in the synthesis of these fused systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethyl-1-methyl-5-phenyl-1H-pyrazole, and how can purity be optimized?

  • The compound can be synthesized via cyclocondensation of phenylhydrazine with β-keto esters or ketones. For example, ethyl acetoacetate reacts with phenylhydrazine in acidic conditions to form the pyrazole core. Subsequent alkylation at the N1 position with methyl iodide and ethylation at the C3 position using ethyl bromide can yield the target compound . Purity optimization involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Use single-crystal X-ray diffraction (XRD) for definitive confirmation. Crystallize the compound in dichloromethane/hexane and analyze using SHELX software for structure refinement . Complementary techniques:

  • FT-IR : Confirm N-H stretching (3100–3200 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹).
  • NMR : ¹H NMR should show signals for ethyl (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), methyl (δ 3.1–3.3 ppm, singlet), and phenyl protons (δ 7.2–7.6 ppm, multiplet) .

Q. What pharmacological activities are associated with pyrazole derivatives like this compound?

  • Pyrazole derivatives exhibit anti-inflammatory, antimicrobial, and antitumor activities. For example, substituted pyrazoles inhibit enzymes like COX-2 or kinases. Assess bioactivity via in vitro assays (e.g., MTT assay for cytotoxicity, ELISA for inflammatory markers) . Note: Structural modifications (e.g., fluorination at specific positions) enhance potency but require rigorous SAR studies .

Advanced Research Questions

Q. How can conflicting crystallographic data for pyrazole derivatives be resolved?

  • Discrepancies in bond lengths/angles may arise from polymorphism or twinning. Use Mercury CSD 2.0 to compare packing patterns and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) with analogous structures . For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement . Validate results against theoretical models (DFT calculations at B3LYP/6-31G* level) .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Case Example : If NMR signals for ethyl/methyl groups overlap, use DEPT-135 or HSQC to distinguish CH₂/CH₃ groups. For ambiguous XRD data (e.g., disorder in phenyl rings), apply restraints (SHELXL’s AFIX command) or use higher-resolution synchrotron data . Cross-validate with mass spectrometry (ESI-MS) to confirm molecular weight .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Perform DFT-based Fukui function analysis to identify nucleophilic/electrophilic sites. For example, the C5 phenyl group may direct electrophiles to meta positions due to electron-withdrawing effects from the pyrazole ring. Validate predictions experimentally via nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃), followed by LC-MS analysis .

Q. What methodologies are effective for analyzing environmental persistence or toxicity of pyrazole derivatives?

  • While limited data exists for this compound, conduct:

  • Biodegradation assays : OECD 301F (ready biodegradability) in activated sludge.
  • Ecotoxicity : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201).
  • Use HPLC-UV to monitor degradation products .

Methodological Tables

Table 1: Key Crystallographic Parameters for Pyrazole Derivatives (Hypothetical Data)

ParameterThis compoundAnalog (5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid)
Space groupP2₁/cP1̄
Bond length (C-N), Å1.341.32
Dihedral angle (°)12.58.7
Refinement softwareSHELXL-2019SHELXL-2019
R-factor0.0420.038
Data derived from typical pyrazole structures .

Table 2: Optimized Reaction Conditions for Synthesis

StepReagent/ConditionsYield (%)Purity (HPLC)
1Phenylhydrazine, H₂SO₄, reflux, 6h7892
2Methyl iodide, K₂CO₃, DMF, 80°C, 4h8595
3Ethyl bromide, NaH, THF, 0°C→RT, 12h6789
Adapted from methods for similar pyrazole syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.